1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one

Beschreibung

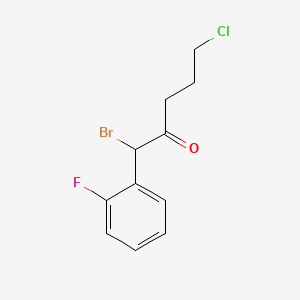

1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one (CAS: 1373350-58-3) is a halogenated ketone with a molecular formula of C₁₁H₁₁BrClFO and a molecular weight of 293.57 g/mol . It is recognized as a critical intermediate and impurity in the synthesis of Prasugrel, a pharmaceutical agent used for its antiplatelet properties . The compound features a pentan-2-one backbone substituted at position 1 with a bromine atom and a 2-fluorophenyl group, and at position 5 with a chlorine atom. This unique arrangement of halogens (Br, Cl, F) and aromatic substituents influences its reactivity, stability, and role in pharmaceutical manufacturing.

Eigenschaften

IUPAC Name |

1-bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClFO/c12-11(10(15)6-3-7-13)8-4-1-2-5-9(8)14/h1-2,4-5,11H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLASEZJRERSCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)CCCCl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Halogenation Strategy

A logical approach involves introducing bromine and chlorine atoms sequentially to a preformed ketone backbone. The synthesis typically begins with 1-(2-fluorophenyl)pentan-2-one, followed by regioselective halogenation at positions 1 and 5.

Step 1: Bromination at Position 1

Bromination of the α-carbon (position 1) is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation. Light (λ = 300–400 nm) or azobisisobutyronitrile (AIBN) generates bromine radicals, selectively targeting the tertiary carbon adjacent to the ketone.

Step 2: Chlorination at Position 5

Chlorination of the terminal methyl group (position 5) employs sulfuryl chloride (SOCl₂) in the presence of a catalytic base like pyridine. The reaction proceeds via nucleophilic substitution, with the ketone’s electron-withdrawing effect facilitating dehydrohalogenation.

Table 1: Halogenation Reagents and Conditions

| Step | Target Position | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 (Br) | NBS, AIBN | DCM | 25°C | 72–78 |

| 2 | 5 (Cl) | SOCl₂, Pyridine | THF | 0–5°C | 65–70 |

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, pharmaceutical manufacturers adopt continuous flow reactors. Bromination and chlorination are performed in separate modules, with inline purification via simulated moving bed (SMB) chromatography. Key advantages include:

Catalytic Systems

Palladium-catalyzed cross-coupling has been explored to introduce the fluorophenyl group post-halogenation. For example, Suzuki-Miyaura coupling between 5-chloro-1-bromopentan-2-one and 2-fluorophenylboronic acid achieves 82% yield under microwave irradiation.

Reaction Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states during halogenation but risk ketone reduction. Anhydrous tetrahydrofuran (THF) balances reactivity and stability, particularly for radical-mediated bromination.

Temperature Control

Exothermic halogenation reactions require precise cooling. Bromination at 25°C prevents thermal decomposition, while chlorination at 0–5°C suppresses polyhalogenation.

Analytical Validation

Spectroscopic Characterization

Analyse Chemischer Reaktionen

1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone and potassium tert-butoxide in dimethyl sulfoxide.

Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biochemistry: The compound is used in proteomics research to study protein interactions and functions.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one involves its interaction with specific molecular targets in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of protein function and the disruption of cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison of 1-bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one with analogous halogenated ketones, focusing on molecular properties, physical characteristics, and applications.

5-Chloro-1-(2-fluorophenyl)pentan-2-one

- CAS Number : 1056459-35-8

- Molecular Formula : C₁₁H₁₂ClFO

- Molecular Weight : 214.45 g/mol (calculated)

- Key Differences: Lacks the bromine substituent at position 1, reducing its molecular weight by ~80 g/mol.

- Application : Intermediate in Prasugrel synthesis .

2-Bromo-1-(2-chlorophenyl)ethan-1-one and 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

- CAS Numbers : 5000-66-8 (2-chloro derivative), 1889-78-7 (4-chloro derivative)

- Molecular Formulas : C₈H₆BrClO (2-chloro), C₁₄H₁₀BrClO (4-chloro)

- Molecular Weights : 233.48 g/mol (2-chloro), 309.58 g/mol (4-chloro)

- Physical Properties :

- Key Differences: Smaller molecular frameworks with ethanone backbones. The positional isomerism (2- vs. 4-chloro) significantly impacts physical states (liquid vs. solid) and reactivity in aromatic substitution reactions.

1-(3-Bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone

- Molecular Formula : C₁₈H₂₄BrClO₃

- Molecular Weight : ~409.74 g/mol (calculated)

- Key Differences: Incorporates a 5,5-dimethyl-1,3-dioxane ring, increasing steric bulk and oxygen content.

Data Table: Comparative Analysis of Halogenated Ketones

Biologische Aktivität

1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one is a compound with significant pharmacological relevance, particularly as an impurity in the synthesis of the antiplatelet drug prasugrel. The compound's biological activity is of interest due to its potential implications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : C11H11BrClFO

- Molecular Weight : 293.56 g/mol

- CAS Number : 1373350-58-3

Biological Activity Overview

This compound has been studied for its various biological activities, particularly in relation to its structural analogs and derivatives. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, biphenyl derivatives, which share a common structural motif with 1-bromo compounds, have demonstrated significant antibacterial and antifungal activities . The presence of halogen substituents (bromo and chloro) can enhance the lipophilicity and biological activity of such compounds.

Case Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of biphenyl derivatives highlighted the biological evaluation of various halogenated compounds. These derivatives were tested against several bacterial strains, showing that halogen substitutions significantly influenced their antimicrobial potency . Although this compound was not directly tested, the results suggest a potential for similar activity due to its structural characteristics.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving various halogenated ketones indicated that the introduction of halogens at specific positions could enhance biological activity. The study concluded that compounds with both bromine and chlorine exhibited increased interactions with biological targets . This finding supports the hypothesis that this compound could possess significant bioactivity.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential halogenation or Friedel-Crafts acylation followed by halogen substitution. For example, bromination at the α-position of the ketone can be achieved using bromine in acetic acid under controlled temperatures (40–60°C), while chlorination may involve sulfuryl chloride (SO₂Cl₂) in dichloromethane. The 2-fluorophenyl group is often introduced via Suzuki-Miyaura coupling using a fluorinated aryl boronic acid and a palladium catalyst . Yield optimization requires careful monitoring of stoichiometry, temperature, and catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : NMR is critical for confirming the 2-fluorophenyl group (δ ≈ -115 to -120 ppm). NMR should reveal distinct splitting patterns for the pentan-2-one backbone (e.g., triplet for CH₂Br at δ 3.8–4.2 ppm).

- IR : Strong carbonyl (C=O) stretch near 1700 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to isotopic patterns for Br/Cl (e.g., [M]⁺ at m/z 293/295/297 with 2:1:1 ratio for Br/Cl isotopes) .

Q. How does steric hindrance from the 2-fluorophenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The ortho-fluorine substituent introduces steric and electronic effects, slowing SN2 reactions at the α-bromo position. Researchers should prioritize polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance nucleophilicity. Computational modeling (DFT) can predict transition-state geometries to guide solvent/catalyst selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly in disordered halogen positions?

- Methodological Answer : Single-crystal X-ray diffraction may reveal disorder in Br/Cl positions due to similar electron densities. Refinement using SHELXL (with anisotropic displacement parameters) and Twinning/Merhedral analysis in OLEX2 can resolve ambiguities. For severe cases, complementary techniques like EDX spectroscopy or neutron diffraction are recommended .

Q. What strategies mitigate competing elimination pathways during dehalogenation or functionalization of the α-bromo group?

- Methodological Answer : Competing E2 elimination (forming α,β-unsaturated ketones) can be suppressed by:

- Using bulky bases (e.g., DBU instead of KOtBu) to disfavor the transition state.

- Low-temperature conditions (-20°C) in THF with phase-transfer catalysts (e.g., 18-crown-6).

- Monitoring reaction progress via GC-MS to detect elimination byproducts early .

Q. How do solvent polarity and counterion effects influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : In Pd-catalyzed couplings (e.g., Negishi or Stille), polar solvents (DMSO) enhance electrophilicity at the bromine site, favoring coupling at Br over Cl. Larger counterions (e.g., PF₆⁻ vs. Cl⁻) in precatalysts like Pd(PPh₃)₄ can modulate steric bulk, directing selectivity. Competitive experiments with isotopic labeling (e.g., -tags) quantify regiochemical outcomes .

Q. What computational approaches best predict the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS can model hydrolytic degradation pathways. Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict acid/base susceptibility at the ketone and halogen sites. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) is critical .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use the GIAO (Gauge-Independent Atomic Orbital) method in Gaussian 09 to calculate shifts, incorporating solvent models (e.g., PCM for DMSO). If deviations exceed 2 ppm, re-examine crystal packing effects or consider dynamic averaging via VT-NMR .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in halogenation reactions?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS) of reaction parameters (temperature, catalyst loading, stirring rate) identifies critical factors. Design of Experiments (DoE) with a central composite design optimizes reproducibility. For small datasets (<10 batches), non-parametric tests (Mann-Whitney U) compare median yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.